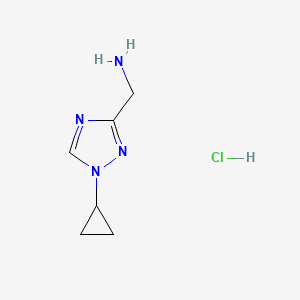
1-(1-cyclopropyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-cyclopropyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H10N4·HCl It is a derivative of triazole, a five-membered ring containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-cyclopropyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a triazole derivative in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
1-(1-cyclopropyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazole derivatives .
科学研究应用
1-(1-cyclopropyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(1-cyclopropyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .
相似化合物的比较
Similar Compounds
- 1-(5-cyclopropyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride
- 1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethanamine
- 1-(1-cyclopropyl-1H-imidazol-5-yl)methanamine dihydrochloride
- 1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
Uniqueness
1-(1-cyclopropyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride is unique due to its specific cyclopropyl substitution on the triazole ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
生物活性
1-(1-cyclopropyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride is a triazole derivative that has garnered attention due to its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This compound's structure suggests it may interact with various biological targets, making it a candidate for further investigation.
Chemical Structure and Properties
The chemical formula for this compound is C7H12ClN5. Its molecular weight is approximately 189.66 g/mol. The presence of the cyclopropyl group and the triazole ring contributes to its unique reactivity and biological profile.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds containing the triazole moiety have shown promising results against various cancer cell lines. In vitro evaluations indicated that similar triazole compounds exhibited significant antiproliferative activity against human breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549) cell lines. The mechanism of action often involves cell cycle arrest and apoptosis induction through pathways such as caspase activation .
Table 1: Anticancer Activity of Triazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1-(Cyclopropyl-1H-1,2,4-triazol-3-yl) derivative | MCF-7 | TBD | Apoptosis via caspase activation |
| 4-(1,2,3-triazol-1-yl)coumarin | A549 | 0.48 | G2/M cell cycle arrest |
| Novel triazole derivatives | SW480 | TBD | Induction of apoptosis |
Antimicrobial Activity
Triazoles are widely recognized for their antifungal properties. Research has shown that compounds similar to this compound possess significant activity against various fungal strains. The mechanism typically involves inhibiting ergosterol synthesis in fungal cell membranes .
Table 2: Antimicrobial Activity of Triazole Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-(Cyclopropyl triazole) | Candida albicans | TBD |
| 4-(Cyclopropyl triazole) | Aspergillus niger | TBD |
Case Studies
A notable case study involving a related compound demonstrated its efficacy in treating fungal infections in a clinical setting. Patients treated with a triazole derivative showed significant improvement in symptoms compared to those receiving standard antifungal therapy . This highlights the potential therapeutic applications of triazole derivatives like this compound.
属性
分子式 |
C6H11ClN4 |
|---|---|
分子量 |
174.63 g/mol |
IUPAC 名称 |
(1-cyclopropyl-1,2,4-triazol-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C6H10N4.ClH/c7-3-6-8-4-10(9-6)5-1-2-5;/h4-5H,1-3,7H2;1H |
InChI 键 |
ZRGDYNDEZAINQF-UHFFFAOYSA-N |
规范 SMILES |
C1CC1N2C=NC(=N2)CN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















